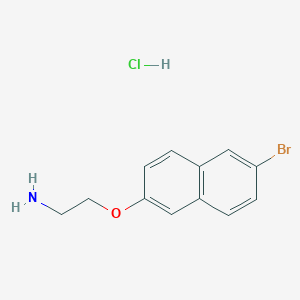

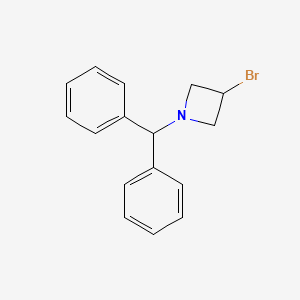

2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride” is a compound with the molecular formula C6H14ClNO4 and a molecular weight of 199.63 . It is stored in an inert atmosphere at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been described in patents . For instance, a synthetic reaction to produce [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) derivatives has been reported . This synthetic reaction does not require isolation and purification of intermediates .Molecular Structure Analysis

The molecular structure of “2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride” includes elements such as carbon, hydrogen, chlorine, nitrogen, and oxygen . The InChI code is 1S/C6H13NO4.ClH/c7-1-2-10-3-4-11-5-6(8)9;/h1-5,7H2,(H,8,9);1H .Chemical Reactions Analysis

While specific chemical reactions involving “2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride” are not available, there are studies on the chemical reactions of related compounds .Physical And Chemical Properties Analysis

“2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 199.63 .科学的研究の応用

DNA-Based Biophotonics and Cellular Staining

The derivative of 2-amino-6-bromonaphthalene has been utilized in the synthesis of DANPY (Dialkylaminonaphthylpyridinium), a biocompatible chromophore. This compound has shown efficacy in staining a variety of cellular targets, highlighting its potential applications in the field of DNA-based biophotonics and cellular staining. This research indicates its utility in creating diverse modular dye nuclei for specific applications in biological imaging and analysis (Kingsbury et al., 2019).

Brominated Dioxins Formation in Waste Incineration

Studies have explored the thermal degradation of brominated hydrocarbons, such as 2-bromophenol, a model compound related to 2-(2-Aminoethoxy)-6-bromonaphthalene. These studies are crucial in understanding the formation of hazardous brominated dioxins in waste incinerators and accidental fires. Such research contributes to environmental science, particularly in assessing and mitigating the risks associated with the disposal and thermal reaction of materials containing brominated hydrocarbons (Evans & Dellinger, 2003; 2005; 2006).

Colorimetric Sensing in Biological Systems

2-Bromonaphthalene derivatives have been employed as colorimetric sensors. For instance, 2-bromonaphthalene-1,4-dione demonstrates selective and sensitive detection for Cysteine in water solutions and bovine serum albumin. This highlights its potential in developing colorimetric sensors for amino acids and other biological molecules, offering valuable tools in biochemical and clinical research (Shang et al., 2016).

Synthesis of Novel Compounds

Research into 2-amino-6-bromonaphthalene has led to the synthesis of various novel compounds with potential applications in pharmacology and materials science. For example, derivatives have been synthesized with potential cytotoxicity against cancer cell lines, suggesting their relevance in drug discovery and cancer research (Nowak et al., 2015; 2014).

作用機序

Target of Action

A structurally similar compound, aminoethoxyvinylglycine (avg), has been shown to inhibit acc (1-aminocyclopropane-1-carboxylic acid) synthase , which is an enzyme responsible for the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene in plants .

Mode of Action

Avg, a similar compound, competitively inhibits acc synthase . This inhibition prevents the conversion of SAM to ACC, thereby reducing the production of ethylene in plants .

Biochemical Pathways

By inhibiting acc synthase, avg affects the ethylene biosynthesis pathway . Ethylene is a plant hormone involved in various processes like fruit ripening, senescence, and stress responses. By inhibiting its production, AVG can influence these processes .

Result of Action

Avg’s inhibition of ethylene production can have various effects on plant physiology, including delaying fruit ripening and senescence, and altering stress responses .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

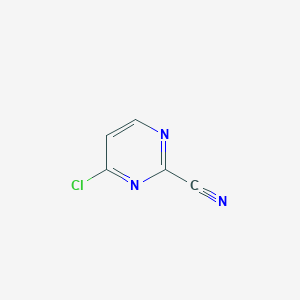

2-(6-bromonaphthalen-2-yl)oxyethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO.ClH/c13-11-3-1-10-8-12(15-6-5-14)4-2-9(10)7-11;/h1-4,7-8H,5-6,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCXYTNNZJXCAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371969.png)

![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1371971.png)

![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B1371988.png)